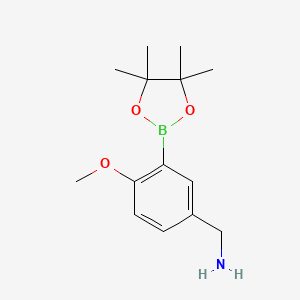

5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester

Description

5-(Aminomethyl)-2-methoxyphenylboronic acid pinacol ester is a boronic ester derivative featuring a methoxy group at the 2-position and an aminomethyl substituent at the 5-position of the phenyl ring. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and drug discovery, where its functional groups enable both reactivity and bioactivity.

Properties

Molecular Formula |

C14H22BNO3 |

|---|---|

Molecular Weight |

263.14 g/mol |

IUPAC Name |

[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

InChI |

InChI=1S/C14H22BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-8H,9,16H2,1-5H3 |

InChI Key |

KMFRABFOUYIYOQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the conversion of the corresponding 5-(Aminomethyl)-2-methoxyphenylboronic acid to its pinacol ester form. This is achieved by reacting the boronic acid with pinacol in the presence of a catalyst under mild conditions, often at room temperature. The reaction conditions are optimized to ensure high yield and purity of the boronic ester product.

Key steps include:

- Formation of the boronic acid intermediate.

- Esterification with pinacol under catalytic conditions.

- Purification by recrystallization or chromatography.

This method is scalable to industrial production, where continuous flow reactors and automated systems can improve efficiency and reproducibility.

Detailed Synthetic Procedure

A typical laboratory synthesis involves:

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting from 5-(Aminomethyl)-2-methoxyphenylboronic acid and pinacol | Reaction in an inert solvent (e.g., tetrahydrofuran) at room temperature, catalyzed by an acid or base catalyst | Formation of the pinacol ester |

| 2 | Purification by recrystallization or chromatography | Removal of impurities and isolation of pure compound | Pure this compound |

Protection Strategies

During synthesis, the aminomethyl group may require protection to avoid side reactions. Commonly, tert-butyloxycarbonyl (Boc) protection is applied to the amine functionality before boronic ester formation. After the esterification step, the protecting group can be removed under acidic conditions.

Alternative Synthetic Approaches

While direct esterification is the main route, alternative methods include:

- Miyaura borylation of aryl halides using bis(pinacolato)diboron with palladium catalysts and bases such as potassium acetate. This method allows the formation of arylboronic esters from halogenated precursors.

- Reductive amination or nucleophilic substitution steps to introduce the aminomethyl group after boronic ester formation.

Research Outcomes and Analytical Data

Chemical Characterization

The compound is characterized by:

| Property | Data |

|---|---|

| Molecular Formula | C₁₂H₁₉BN₂O₃ |

| Molecular Weight | 239.19 g/mol |

| Melting Point | Approximately 144 °C |

| Boron NMR (¹¹B) Shift | ~30 ppm (typical for boronic esters) |

| Purity | >97% (confirmed by HPLC or GC) |

Analytical techniques critical for confirming structure and purity include nuclear magnetic resonance spectroscopy (¹H, ¹³C, and ¹¹B NMR), high-resolution mass spectrometry, and chromatographic methods.

Reaction Conditions and Yields

In reported syntheses, yields for the formation of boronic acid pinacol esters typically range from 60% to 85%, depending on the scale and purity requirements. Reaction times vary from several hours to overnight stirring at room temperature.

Industrial Production Considerations

Industrial scale production employs:

- Continuous flow reactors to enhance reaction control and scalability.

- Automated purification systems for consistent product quality.

- Mild reaction conditions to minimize degradation of sensitive functional groups.

- Use of recrystallization and chromatographic techniques to achieve high purity.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | 5-(Aminomethyl)-2-methoxyphenylboronic acid, pinacol, catalyst | Room temperature, inert solvent | Simple, high purity | May require amine protection |

| Miyaura Borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base | Mild heating, inert atmosphere | Versatile, applicable to various substrates | Requires palladium catalyst |

| Protection-Deprotection Strategy | Boc-protected amine intermediates | Acid/base catalysis, multiple steps | Prevents side reactions | Additional steps increase complexity |

| Reductive Amination Post-Borylation | Boronic ester intermediate, aldehyde, reducing agent | Room temperature to mild heating | Allows late-stage amine introduction | Potential lower yields |

Summary of Key Research Findings

- The esterification of 5-(Aminomethyl)-2-methoxyphenylboronic acid with pinacol is the most straightforward and commonly used method, yielding high purity products under mild conditions.

- Protection of the aminomethyl group is often necessary to avoid side reactions during esterification.

- Miyaura borylation provides a complementary approach for synthesizing the boronic ester from halogenated precursors.

- Analytical characterization confirms the successful synthesis and high purity of the compound, essential for its application in cross-coupling and medicinal chemistry.

- Industrial processes focus on scalability, efficiency, and product quality through continuous flow technology and automated purification.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halides and nucleophiles are used under mild to moderate conditions.

Major Products Formed:

Oxidation: Boronic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester is used as a building block for the synthesis of complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: The compound is utilized in the development of biologically active molecules. Its boronic ester moiety allows it to interact with biological targets, making it a valuable tool in drug discovery and development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design of enzyme inhibitors and other bioactive compounds .

Industry: The compound finds applications in the production of advanced materials and catalysts. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ primarily in the substituents at the 5-position of the phenyl ring (Table 1). These variations influence solubility, reactivity, and application scope.

Table 1: Substituent Comparison of 2-Methoxyphenylboronic Acid Pinacol Esters

*Inferred from analogs; †Calculated based on and ; ‡Estimated from .

Key Observations:

- Aminomethyl Group: Unlike halogen or ester substituents, the aminomethyl group (target compound) enables post-functionalization (e.g., amide bond formation) for bioconjugation or prodrug design .

- Halogen Substituents : Bromo and iodo analogs () are preferred for cross-coupling reactions requiring halogen-directed specificity, such as synthesizing biaryl compounds .

- Ester Groups : Methoxycarbonyl/ethoxycarbonyl derivatives () exhibit improved solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids .

Solubility and Physicochemical Properties

demonstrates that pinacol esters generally have superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- Phenylboronic acid pinacol ester : Highest solubility in chloroform, moderate in ketones, and low in hydrocarbons .

- Aminomethyl Variants: Compounds with polar groups (e.g., aminomethyl) may show enhanced solubility in polar aprotic solvents (e.g., DMF or DMSO), though direct data are lacking. Hydrochloride salts of aminophenyl boronic esters () are typically hygroscopic and require anhydrous handling.

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura reactions (). Substituents critically affect reactivity:

- Electron-Donating Groups (e.g., Methoxy) : Activate the boronic ester toward coupling with electron-deficient aryl halides .

- Aminomethyl Group: May participate in side reactions (e.g., oxidation) unless protected. However, it offers opportunities for tandem reactions (e.g., coupling followed by amidation) .

- Halogenated Analogs : Bromo and iodo derivatives () are often intermediates in iterative coupling strategies for complex biaryl synthesis.

Biological Activity

5-(Aminomethyl)-2-methoxyphenylboronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₁₂H₁₉BN₂O₃

- Molecular Weight : 239.19 g/mol

- CAS Number : 893440-50-1

- Melting Point : Approximately 144 °C

The compound features a boronic acid moiety, which is known for its ability to interact with biological targets, including enzymes and receptors.

Anticancer Properties

Research has indicated that boronic acids, including derivatives like this compound, exhibit significant anticancer properties. These compounds can inhibit proteasome activity, which is crucial for cancer cell survival. For example, studies have shown that certain boronic acid derivatives can induce apoptosis in various cancer cell lines by disrupting protein homeostasis and promoting cell cycle arrest .

Antibacterial and Antiviral Activities

Boronic acids have also been explored for their antibacterial and antiviral properties. Their mechanism often involves the inhibition of bacterial enzymes or viral replication processes. The ability to form reversible covalent bonds with diols makes these compounds effective in targeting specific biological molecules .

The mechanism by which this compound exerts its biological effects typically involves:

- Inhibition of Proteasome Activity : By binding to the active site of proteasomes, leading to the accumulation of pro-apoptotic factors.

- Interaction with Kinases : Some studies suggest that boronic acids can act as inhibitors of various kinases involved in cell signaling pathways that regulate growth and survival .

Case Studies

- Study on Anticancer Activity :

- Antibacterial Efficacy :

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Proteasome Inhibition | Disruption of protein degradation pathways |

| Kinase Inhibition | Interference with signaling pathways regulating cell survival |

Q & A

Q. What are the recommended storage conditions for 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester to ensure stability?

The compound should be stored at 0–6°C in a sealed, dry container under inert gas to prevent hydrolysis or decomposition. Moisture-sensitive boronic esters often require refrigeration to maintain stability, as elevated temperatures or humidity can lead to ester cleavage . Purity should be monitored via GC or HPLC before critical experiments.

Q. What synthetic methodologies are commonly employed for arylboronic acid pinacol esters like this compound?

Synthesis typically involves:

- Miyaura borylation : Aryl halides react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

- Protecting group strategies : The aminomethyl group may require Boc protection during synthesis to prevent side reactions .

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is used for their inertness and compatibility with boronic ester formation .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹¹B NMR (~30 ppm for boronic esters) and ¹H/¹³C NMR confirm structure and purity.

- Mass spectrometry (HRMS) : Validates molecular weight.

- Chromatography : GC or HPLC with UV detection ensures purity (>97% is typical for research-grade material) .

Advanced Research Questions

Q. How do substituents (e.g., methoxy, aminomethyl) on the phenyl ring influence the reactivity of this boronic ester in cross-coupling reactions?

- Electron-donating groups (e.g., methoxy) : Enhance stability but may reduce electrophilicity, slowing transmetalation in Suzuki-Miyaura couplings.

- Aminomethyl group : Acts as a directing group, potentially altering regioselectivity in couplings. However, its basicity may require protection to avoid side reactions with acidic catalysts .

- Steric effects : Substituents at the ortho position (e.g., methyl) can hinder catalyst access, reducing coupling efficiency .

Q. How can researchers resolve contradictions in reported catalytic efficiencies when using this compound in Suzuki-Miyaura couplings?

- Control experiments : Test the compound under standardized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to isolate variables.

- Catalyst screening : Evaluate Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to optimize turnover.

- Competitive experiments : Compare reactivity with structurally similar boronic esters to identify substituent-specific bottlenecks .

Q. What strategies mitigate competing protodeboronation in aqueous cross-coupling reactions involving this compound?

- pH control : Maintain mildly basic conditions (pH 8–10) to suppress acid-catalyzed protodeboronation.

- Co-solvents : Use THF/H₂O or dioxane/H₂O mixtures to balance solubility and reaction rates.

- Additives : Include chelating agents (e.g., EDTA) to sequester trace metals that accelerate decomposition .

Q. How does this compound compare to analogs (e.g., 3-Amino-4-methylphenylboronic acid pinacol ester) in biological applications?

- Stability : The methoxy group may improve metabolic stability compared to unmasked amino analogs.

- Target affinity : The aminomethyl group could enhance interactions with carbohydrate-binding proteins (e.g., lectins) in sensor applications.

- Toxicity : Structural analogs with unprotected amines show higher cytotoxicity in cell studies, suggesting Boc protection is critical for in vivo work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.